N-Carbamoylmethionin

Übersicht

Beschreibung

N-carbamoylmethionine is a compound that has been studied for its potential applications in various fields. It has been incorporated into the diet of Nile tilapia (Oreochromis niloticus) as a potent source of copper, enhancing bioavailability and fitness .

Synthesis Analysis

The N-carbamoylmethionine copper (NCM-Cu) complex was synthesized and characterized using various techniques such as ultraviolet and visible spectrophotometry (UV−vis), Fourier-transform infrared (FTIR), X-ray diffractometry (XRD), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction .Molecular Structure Analysis

The NCM-Cu complex was found to be a blue columnar crystalline with an empirical formula of C12H30CuN4O10S2 .Chemical Reactions Analysis

The NCM-Cu complex was found to significantly raise the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed .Wissenschaftliche Forschungsanwendungen

Aquakultur-Ernährung

NCM-Cu wurde als Nahrungsergänzungsmittel in der Aquakultur eingesetzt, insbesondere für den Nil-Tilapia (Oreochromis niloticus). Die Zugabe von NCM-Cu zur Nahrung erhöht die Bioverfügbarkeit und Fitness der Fische .

Wachstumsergebnisse

Die allgemeine Wachstumsleistung des Nil-Tilapias blieb mit NCM-Cu-Zusatzfutter unverändert . Dies deutet darauf hin, dass NCM-Cu sicher der Nahrung hinzugefügt werden kann, ohne das Wachstum negativ zu beeinflussen.

Gewebsmineralisierung

NCM-Cu erhöhte die Cu-Anreicherung in der Fischmuskulatur, Leber, Kiemen und im Darm signifikant im Vergleich zum basischen Cu-reichen Futter . Dies zeigt, dass NCM-Cu zur Verbesserung der Gewebsmineralisierung verwendet werden kann.

Immunitätsförderung

Der synthetisierte Komplex NCM-Cu regulierte die Expressionslevel von Lysozym, Immunglobulin M, Komplement 4 und Komplement 3 signifikant . Dies deutet darauf hin, dass NCM-Cu das Immunsystem der Fische stärken kann.

Antioxidative Kapazität

Die antioxidative Enzymaktivität im Serum erhöhte sich bis zu (Ceruloplasmin: 19,38 U/L) in der NCM-Cu-Gruppe im Vergleich zu den basischen Cu- und CuSO4-Gruppen . Dies zeigt, dass NCM-Cu die antioxidativen Reaktionen bei Fischen verbessern kann.

Lipidperoxidationslinderung

Der niedrigste Gehalt an Malondialdehyd (MDA) in der Leber (8,81 nmol/mg Prot.) und Triglycerid (0,39 nmol/g Prot.) wurde in der NCM-Cu-Gruppe im Vergleich zu den basischen Cu- und CuSO4-Gruppen beobachtet . Dies deutet darauf hin, dass NCM-Cu die Lipidperoxidation bei Fischen lindern kann.

Wirkmechanismus

Target of Action

The primary target of N-carbamoylmethionine is the N-carbamoyl-D-amino acid hydrolase . This enzyme plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Pharmacokinetics

It’s known that most fish digest feed through the gastrointestinal tract . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .

Result of Action

The N-carbamoylmethionine copper (NCM-Cu) complex significantly raised the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed . The serum antioxidant enzyme activity elevated up to (ceruloplasmin: 19.38 U/L) and the lowest liver malondialdehyde (MDA) content (8.81 nmol/mg prot.) and triglyceride content (0.39 nmol/g prot.) were observed in the NCM-Cu group as compared to the basic Cu and CuSO4 groups, suggesting that NCM-Cu promoted antioxidative responses and alleviated lipid peroxidation of O. niloticus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-carbamoylmethionine. For instance, the behavior of an N-carbamoyl-methionine copper (NCM-Cu) sample within two differential pH environments (i.e., acid and neutral) has been discussed . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-carbamoylmethionine participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in methionine metabolism, such as methionine adenosyltransferase and methionine synthase. These interactions facilitate the conversion of methionine to S-adenosylmethionine, a key methyl donor in numerous methylation reactions. Additionally, N-carbamoylmethionine can interact with antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to cellular defense against oxidative stress .

Cellular Effects

N-carbamoylmethionine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in antioxidant defense, such as those encoding for glutathione peroxidase and heme oxygenase-1. By enhancing the activity of these enzymes, N-carbamoylmethionine helps protect cells from oxidative damage. Furthermore, it can affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

At the molecular level, N-carbamoylmethionine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, N-carbamoylmethionine has been shown to inhibit the activity of methionine sulfoxide reductase, an enzyme involved in repairing oxidized methionine residues in proteins. This inhibition can lead to the accumulation of oxidized methionine, affecting protein function and cellular homeostasis. Additionally, N-carbamoylmethionine can modulate gene expression by influencing the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-carbamoylmethionine can change over time due to its stability and degradation. Studies have shown that N-carbamoylmethionine is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species. Long-term exposure to N-carbamoylmethionine has been associated with sustained antioxidant effects and improved cellular function in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of N-carbamoylmethionine vary with different dosages in animal models. At low to moderate doses, N-carbamoylmethionine has been shown to enhance antioxidant defense, improve growth performance, and support immune function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .

Metabolic Pathways

N-carbamoylmethionine is involved in several metabolic pathways, including those related to methionine metabolism. It interacts with enzymes such as methionine adenosyltransferase and methionine synthase, facilitating the conversion of methionine to S-adenosylmethionine. This conversion is crucial for methylation reactions, which play a vital role in gene expression, protein function, and cellular signaling. Additionally, N-carbamoylmethionine can influence metabolic flux and metabolite levels, contributing to overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-carbamoylmethionine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. For example, N-carbamoylmethionine can be transported across cell membranes by amino acid transporters, such as the system L transporter. Once inside the cell, it can accumulate in specific compartments or organelles, depending on its interactions with binding proteins and targeting signals .

Subcellular Localization

The subcellular localization of N-carbamoylmethionine can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, N-carbamoylmethionine can be localized to the mitochondria, where it participates in mitochondrial metabolism and antioxidant defense. Its presence in the nucleus can also affect gene expression and epigenetic regulation .

Eigenschaften

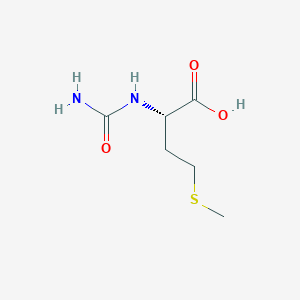

IUPAC Name |

(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDMTSMCKXBNP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365095 | |

| Record name | N-carbamoylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54896-74-1 | |

| Record name | N-carbamoylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(carbamoylamino)-4-(methylsulfanyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(Difluoromethoxy)phenyl]iminomethyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B1656881.png)

![1-[6-(3,5-Dimethylphenoxy)hexyl]imidazole](/img/structure/B1656884.png)

![ethyl 6-[(4-formylbenzoyl)oxymethyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1656885.png)

ethanoate](/img/structure/B1656887.png)

![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B1656893.png)

![2-[(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B1656894.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-3-nitrobenzohydrazide](/img/structure/B1656896.png)

![N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B1656898.png)

![1-[3-[5-(3-Piperidin-1-ylprop-1-ynyl)-2,4-dipropoxyphenyl]prop-2-ynyl]piperidine;dihydrochloride](/img/structure/B1656900.png)

![N-benzyl-N-[(E)-(4-methoxyphenyl)methylideneamino]aniline](/img/structure/B1656901.png)